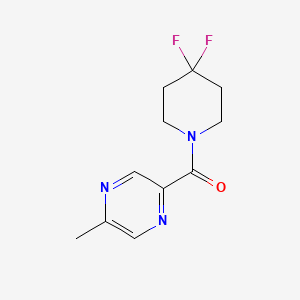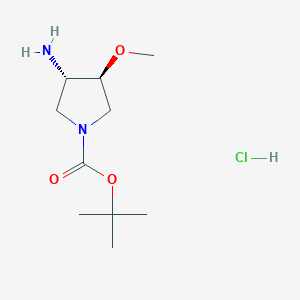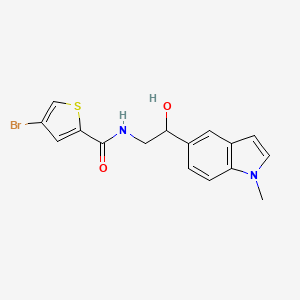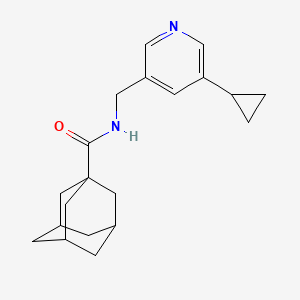![molecular formula C16H19BrN2OS B2956702 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide CAS No. 1181880-93-2](/img/structure/B2956702.png)
2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as BCA, belongs to the class of sulfonamide drugs and has been studied for its ability to inhibit certain enzymes and modulate biological pathways. In
Mécanisme D'action
The mechanism of action of 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide involves its ability to inhibit specific enzymes and modulate biological pathways. This compound has been shown to inhibit carbonic anhydrase IX and XII, which are enzymes involved in the regulation of pH in cancer cells. By inhibiting these enzymes, this compound can disrupt the pH balance in cancer cells, leading to their death. This compound has also been shown to modulate the activity of certain cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide in lab experiments is its specificity in targeting certain enzymes and biological pathways. This specificity allows for a more targeted approach in studying the effects of this compound on specific biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide. One direction is the development of this compound derivatives with improved specificity and reduced toxicity. Another direction is the investigation of this compound in combination with other drugs for potential synergistic effects. Additionally, the study of this compound in animal models and clinical trials can provide further insight into its therapeutic potential.
Méthodes De Synthèse
The synthesis method of 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide involves the reaction of 2-bromothiophenol with 1-cyanocycloheptanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to obtain the final product, this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes such as carbonic anhydrase IX and XII. Inflammation research has also shown that this compound can modulate the activity of certain cytokines and chemokines, leading to a reduction in inflammation. Additionally, this compound has been studied for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
2-(2-bromophenyl)sulfanyl-N-(1-cyanocycloheptyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2OS/c17-13-7-3-4-8-14(13)21-11-15(20)19-16(12-18)9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEUXDQXXNFVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956619.png)
![7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2956620.png)

![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)
![2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2956624.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2956627.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956629.png)
![N-[1-[2-(Dimethylamino)-2-oxoethyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956630.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2956638.png)
